acetic acid;chromium

Description

Significance of Chromium in Coordination Chemistry and Materials Science

Chromium is a versatile transition metal capable of forming a wide array of coordination complexes due to its ability to exist in multiple oxidation states, ranging from -4 to +6. ontosight.airsc.org The most common and stable states are +2, +3, and +6. ontosight.aiscirp.orgedubirdie.com This versatility allows for the formation of complexes with diverse geometries and electronic properties, making chromium a valuable element in coordination chemistry. ontosight.aifiveable.me The study of chromium complexes is crucial for advancements in pharmaceuticals, materials science, and catalysis, as different isomers can possess vastly different physical and chemical characteristics. fiveable.me

In materials science, chromium-acetate complexes serve as important precursors for the synthesis of advanced materials. For instance, they are used to create intricate chromium oxide structures for applications in coatings, ceramics, and nanomaterials. imarcgroup.com Their solubility in organic solvents also makes them effective catalysts in organic transformations. imarcgroup.com Furthermore, chromium-based metal-organic frameworks (MOFs), which are crystalline porous materials, have shown significant potential. cd-bioparticles.net One of the most studied examples, MIL-101(Cr), is composed of chromium ions and terephthalic acid ligands and is noted for its high stability, large surface area, and potential applications in gas storage and separation, as well as catalysis. cd-bioparticles.netmdpi.com The encapsulation of trimeric chromium acetate (B1210297) clusters within these frameworks has been shown to enhance propylene (B89431) sorption, highlighting the potential for creating materials with tailored properties. nih.gov

Overview of Chromium Oxidation States in Acetate Ligand Environments

The interaction between chromium and acetate ligands gives rise to complexes with distinct structures and properties, largely dictated by the oxidation state of the chromium ion. The most prevalent oxidation states for chromium in acetate complexes are +2 and +3. edubirdie.comchemeurope.com

Chromium(II) Acetate: Commonly known as chromous acetate, this compound typically exists as a dimer, Cr₂(OAc)₄(H₂O)₂. chemeurope.com Its discovery dates back to 1844 by Eugène-Melchior Péligot. wikipedia.org A remarkable feature of this complex is the presence of a quadruple bond between the two chromium atoms, a concept that was elucidated in 1951. chemeurope.comwikipedia.org This quadruple bond, arising from the overlap of four d-orbitals from each chromium atom, results in a short Cr-Cr distance of approximately 236.2 picometers and accounts for the compound's diamagnetic nature and brick-red color. edubirdie.comchemeurope.com The coordination geometry around each chromium center is octahedral. chemeurope.com The synthesis of chromium(II) acetate is a classic procedure in inorganic chemistry labs, often used to test a chemist's skill due to its high sensitivity to air. wikipedia.orgumb.edu The process typically involves the reduction of a chromium(III) compound with zinc, followed by the addition of sodium acetate to precipitate the bright red chromium(II) acetate. chemeurope.comwikipedia.org

Chromium(III) Acetate: Chromium(III) acetate, or chromic acetate, is another significant complex. imarcgroup.comnih.gov It is used as a precursor for other chromium compounds and finds applications as a catalyst and in the textile industry as a mordant for dyeing. imarcgroup.comprocurementresource.comnih.gov It can exist in various forms, including basic chromium(III) acetate, which is used in calico printing and for fixing certain dyes. nih.gov The synthesis of chromium(III) acetate can be achieved by dissolving chromium(III) hydroxide (B78521) in acetic acid. nih.govechemi.com In some complexes, chromium(III) forms oxo-bridged trimeric clusters, such as [Cr₃O(OOCCH₃)₆(H₂O)₃]⁺. nih.govresearchgate.net These trimeric clusters are known for their stability and can be incorporated into metal-organic frameworks. researchgate.net

Other Oxidation States: While less common in acetate complexes, other oxidation states of chromium are known. For instance, theoretical studies have explored the interaction of Cr(VI) with acetate ligands, suggesting strong coordination. scirp.org However, in environmental and biological systems, Cr(VI) is typically reduced to the more stable Cr(III) state. scirp.org

The properties of chromium-acetate complexes can be fine-tuned by altering the ligands. For example, replacing the water molecules in chromium(II) acetate with other ligands can modify the intermetallic distance and, consequently, the electronic and magnetic properties of the complex. researchgate.net

Historical Context of Chromium-Acetate Research and Emerging Trends

The study of chromium compounds has a long history, with the initial isolation of chromium dating back to 1798. nih.gov The first report of a chromium(II) acetate compound was by Eugène-Melchior Péligot in 1844, which was later identified as the dimeric Cr₂(OAc)₄(H₂O)₂. chemeurope.comwikipedia.org A significant milestone in understanding these complexes was the structural elucidation of this dimer in 1951, which revealed the unusual quadruple bond between the chromium atoms. chemeurope.comwikipedia.org

Historically, chromium acetate compounds have been utilized in various industrial applications. Chromium(III) acetate has been employed as a mordant in the textile industry for dyeing and printing, in leather tanning, and as a catalyst. imarcgroup.comprocurementresource.comnih.gov The global market for chromium acetate continues to be driven by these applications, particularly in the textile and chemical industries. procurementresource.comdataintelo.com

Emerging Trends:

Current research is focused on exploring new applications for chromium-acetate complexes, driven by advancements in materials science and a growing emphasis on sustainability.

Catalysis: There is a strong interest in developing more efficient catalytic processes. Chromium acetate's role as a catalyst for organic transformations is crucial, and it is also used as a precursor for synthesizing specialized catalysts. imarcgroup.com For example, chromium-based catalysts are used in olefin polymerization and have been investigated for various organic reactions. rsc.orgscispace.com

Advanced Materials: The use of chromium acetate as a precursor for creating sophisticated materials is a significant trend. imarcgroup.com This includes the synthesis of chromium-based metal-organic frameworks (MOFs) with high stability and porosity for applications in gas storage, separation, and catalysis. cd-bioparticles.netmdpi.com Recent research has demonstrated the encapsulation of trimeric chromium acetate clusters within MOFs to create materials with enhanced properties. nih.gov

Functional Textiles and Coatings: The demand for functional textiles with improved properties has propelled the use of chromium acetate as a mordant for dye fixation. imarcgroup.com Additionally, its corrosion-inhibiting properties are being explored for use in the automotive and infrastructure sectors. imarcgroup.com

Water Treatment: An emerging application for chromium acetate is in advanced water treatment technologies to remove contaminants and improve water quality. dataintelo.com

The synergy between the demand for sustainable practices, material advancements, and evolving industrial needs continues to drive innovation in the field of chromium-acetate research. imarcgroup.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12CrO6 |

|---|---|

Molecular Weight |

232.15 g/mol |

IUPAC Name |

acetic acid;chromium |

InChI |

InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4); |

InChI Key |

RNYGFMAGXOZVNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Cr] |

Origin of Product |

United States |

Synthetic Methodologies for Chromium Acetate Compounds

Synthesis of Dimeric Chromium(II) Acetate (B1210297) Derivatives

Dimeric chromium(II) acetate, formally known as chromium(II) acetate hydrate (B1144303) (Cr₂(CH₃CO₂)₄(H₂O)₂), is a cornerstone of chromium chemistry, notable for its distinctive brick-red color and the presence of a Cr-Cr quadruple bond. core.ac.ukslideshare.net Its synthesis and the preparation of its derivatives are fundamental exercises in inorganic preparative chemistry, demanding meticulous technique due to the high sensitivity of the chromium(II) ion to oxidation. researchgate.net

Reduction Pathways from Higher Oxidation State Chromium Precursors

The most common route to chromium(II) acetate begins with the reduction of a chromium(III) or chromium(VI) compound. core.ac.ukresearchgate.net A typical laboratory-scale synthesis involves the reduction of an aqueous solution of a Cr(III) salt, such as chromium(III) chloride, using a strong reducing agent. slideshare.netacs.org Zinc metal is frequently employed for this purpose. core.ac.ukwikipedia.org

2 Cr³⁺(aq) + Zn(s) → 2 Cr²⁺(aq) + Zn²⁺(aq)

2 Cr²⁺(aq) + 4 CH₃CO₂⁻(aq) + 2 H₂O(l) → Cr₂(CH₃CO₂)₄(H₂O)₂(s)

The synthesis is notoriously sensitive to atmospheric oxygen, which can readily oxidize the Cr(II) back to Cr(III), indicated by a discoloration of the product. core.ac.uk Therefore, the entire procedure must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. researchgate.net

| Precursor | Reducing Agent | Key Observations | Product |

| Chromium(III) Chloride | Zinc Metal | Solution turns from green to blue | Chromium(II) Acetate Dihydrate |

| Potassium Dichromate | Zinc Metal | Solution changes from orange to green, then to blue | Chromium(II) Acetate Dihydrate |

Ligand Exchange Reactions in Anhydrous Environments

Anhydrous derivatives of chromium(II) acetate can be prepared, which are often used as starting materials for other chromium(II) compounds. e-asct.org The synthesis of these anhydrous complexes and their adducts can be achieved through ligand exchange reactions, typically starting from the hydrated chromium(II) acetate or by using alternative chromium precursors in non-aqueous, anhydrous solvents.

A straightforward method involves heating the dihydrate form, Cr₂(OAc)₄(H₂O)₂, to around 100°C under vacuum to remove the coordinated water molecules, yielding the brown, highly oxygen-sensitive anhydrous chromium(II) acetate, Cr₂(OAc)₄. researchgate.net

Another versatile route to anhydrous chromium(II) carboxylates starts from chromocene (B72048), Cr(C₅H₅)₂. The reaction of chromocene with a carboxylic acid results in the formation of the anhydrous dimeric chromium(II) carboxylate and cyclopentadiene. This method is advantageous as it directly produces anhydrous derivatives. e-asct.org

4 RCO₂H + 2 Cr(C₅H₅)₂ → Cr₂(O₂CR)₄ + 4 C₅H₆

The synthesis of axially coordinated chromium(II) acetates, Cr₂(OAc)₄L₂, where L is a new ligand, is often accomplished by dissolving anhydrous chromium(II) acetate in a degassed solvent of the desired ligand. rhhz.netresearchgate.net The dissolution process itself leads to the coordination of the solvent molecules to the axial positions of the chromium dimer. researchgate.netnist.gov The selection of the ligand (L) can influence the physicochemical properties of the complex, including the Cr-Cr bond distance. rhhz.net The success of these syntheses hinges on the effective removal of dissolved oxygen from the ligand solvent to prevent the oxidation of the sensitive Cr(II) center. researchgate.net

| Starting Material | Reagent/Solvent | Environment | Product |

| Cr₂(OAc)₄(H₂O)₂ | Heat (100°C) | Vacuum | Anhydrous Cr₂(OAc)₄ |

| Chromocene | Carboxylic Acid (RCO₂H) | Anhydrous | Anhydrous Cr₂(O₂CR)₄ |

| Anhydrous Cr₂(OAc)₄ | Degassed Ligand Solvent (L) | Anhydrous, Inert Atmosphere | Cr₂(OAc)₄L₂ |

Novel Vapor Diffusion Synthesis Techniques for Axial Ligand Coordination

A recently developed method for the gram-scale synthesis of high-quality chromium(II) acetate with axial ligands is Ligand Vapor Diffusion (LVD). nist.gov This technique offers a significant improvement over traditional solution-based methods, which often suffer from low yields and require stringent degassing procedures. nist.gov

In the LVD method, anhydrous chromium(II) acetate crystals are exposed to the vapor of a chosen ligand without being dissolved in it. nist.gov The setup typically involves placing the anhydrous Cr₂(OAc)₄ powder in an outer vessel, while the liquid ligand is placed in a separate inner vessel. The entire system is sealed and gently heated. The ligand evaporates, and its vapor diffuses and comes into contact with the surface of the chromium(II) acetate crystals. nist.gov Upon contact, the ligand molecules coordinate to the axial positions of the chromium atoms. nist.gov

This interfacial diffusion process drives the coordination reaction, leading to the formation of the desired Cr₂(OAc)₄L₂ complex with a nearly 100% yield and high purity, as confirmed by powder X-ray diffraction. nist.gov The LVD method is advantageous because it avoids the need for solvent degassing and can be completed within a few hours, making it a more convenient and efficient route for preparing a variety of axially-ligated chromium(II) acetate complexes. nist.gov

| Technique | Description | Advantages |

| Ligand Vapor Diffusion (LVD) | Anhydrous Cr₂(OAc)₄ powder is exposed to ligand vapor in a sealed system. | High yield (~100%), high purity, no solvent degassing required, gram-scale synthesis. nist.gov |

Stereoselective Synthesis of Chromium(II) Acetate Complexes

The direct stereoselective synthesis of chiral chromium(II) acetate complexes is not a widely reported field of study in the reviewed literature. Research in the area of chromium-catalyzed asymmetric synthesis primarily focuses on using chromium(II) species, sometimes derived from chromium(II) acetate, as catalysts for stereoselective transformations in organic chemistry. For instance, chromium(II) complexes with chiral ligands, such as those derived from amino acids, have been employed for the asymmetric reduction of carbon-nitrogen double bonds and other prochiral substrates. Similarly, chiral chromium catalysts have been developed for highly enantioselective allylations of aldehydes.

These applications, however, utilize a chiral ligand to induce stereoselectivity in a reaction mediated by the chromium center, rather than involving the synthesis of an inherently chiral dimeric chromium(II) acetate framework itself. The synthesis of chromium(II) acetate typically results in the well-known paddlewheel structure with D₄h symmetry, which is achiral. researchgate.net While complexes with chiral carboxylate ligands could theoretically be synthesized, specific methodologies focusing on the stereoselective assembly of such chromium(II) acetate complexes are not extensively documented.

Synthesis of Trinuclear and Polynuclear Chromium(III) Acetate Clusters

Chromium(III) readily forms stable, oxo-centered trinuclear and polynuclear acetate clusters. These compounds are of interest for their magnetic properties and their potential applications in catalysis and materials science.

Hydrolysis-Condensation Routes from Chromium(III) Salts

The synthesis of trinuclear chromium(III) acetate clusters typically proceeds through the hydrolysis and condensation of chromium(III) salts in the presence of acetic acid. The general formula for these clusters is [Cr₃O(O₂CCH₃)₆L₃]ⁿ⁺, where L is a neutral terminal ligand, commonly water.

A common preparative method involves reacting a chromium(III) salt, such as chromium(III) nitrate (B79036) nonahydrate, with glacial acetic acid. The reaction mixture is often heated or refluxed to promote the formation of the oxo-centered trinuclear core. In this structure, a central oxygen atom is connected to three chromium(III) atoms, which form an equilateral triangle. Six bridging acetate ligands span the edges of this triangle, and each chromium atom is typically coordinated by a terminal ligand, such as a water molecule, completing its octahedral coordination sphere.

The synthesis can also be achieved by starting with freshly precipitated chromium(III) hydroxide (B78521). The moist hydroxide is dissolved in glacial acetic acid, and the resulting solution is evaporated to yield the crystalline product. The reaction conditions, such as the molar ratio of the chromium salt to acetic acid and the refluxing time, can be varied to optimize the yield of the desired trinuclear complex.

| Chromium(III) Source | Reagents | Key Structural Feature | General Formula |

| Chromium(III) Nitrate | Glacial Acetic Acid | Oxo-centered Cr₃ triangle with bridging acetates | [Cr₃O(CH₃CO₂)₆(H₂O)₃]⁺ |

| Chromium(III) Hydroxide | Glacial Acetic Acid | Oxo-centered Cr₃ triangle with bridging acetates | [Cr₃O(CH₃CO₂)₆(H₂O)₃]⁺ |

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are increasingly employed for the synthesis of chromium-acetate-containing compounds, offering control over crystallinity, morphology, and the formation of extended network structures. These techniques involve chemical reactions in solvents (solvothermal) or water (hydrothermal) at temperatures above their boiling points, conducted in sealed vessels called autoclaves.

Hydrothermal synthesis has been utilized to produce various chromium-containing materials where acetate is a reactant or precursor. For instance, the reaction of chromium(II) acetate dihydrate with squaric acid under anaerobic hydrothermal conditions at 150 °C yields a dinuclear chromium(III) complex, Cr₂(μ-OH)₂(μ-C₄O₄)₂(H₂O)₄·2H₂O. acs.org This method demonstrates the transformation of a chromium(II) acetate starting material into a more complex, oxidized structure. acs.org Similarly, hexagonal sheets of h-Cr₂Se₃ have been synthesized for the first time using a hydrothermal method with chromium acetate and selenium as precursors, highlighting the method's utility in producing high-quality crystalline materials. hep.com.cn The acetate-assisted hydrothermal approach is also effective in synthesizing metal-organic frameworks (MOFs) like MIL-101(Cr), where acetate ions can promote the dissolution of linkers and accelerate nucleation, leading to high purity and small particle sizes. researchgate.netkoreascience.kr

Solvothermal synthesis offers a versatile route to complex chromium(III) acetate structures, including cages and extended networks. By reacting chromium salts, such as chromium acetate or chromium chloride, with various organic ligands in non-aqueous solvents like acetonitrile (B52724) or methanol (B129727), novel multinuclear complexes can be isolated. rsc.orgresearchgate.net For example, the solvothermal reaction of CrCl₃·6H₂O with specific oxime and formate (B1220265) ligands in acetonitrile produces a {Cr(III)₆} extended network. rsc.org Another study demonstrates that in methanol under solvothermal conditions, the nuclearity of the resulting chromium(III) complex can be controlled, yielding either a monomer or a tetramer with a {Cr₄O₄} core. researchgate.net Cr/Co-MOFs have also been synthesized via a solvothermal method using chromium acetate and cobalt chloride hexahydrate as the metal sources. researcher.life

The conditions for these syntheses can be precisely controlled. A typical hydrothermal synthesis might involve placing chromium(II) acetate hydrate and a co-ligand like squaric acid in a Teflon-lined autoclave with degassed deionized water, which is then sealed and heated. acs.org

| Method | Precursors | Solvent | Temperature | Product | Reference |

| Hydrothermal | Chromium(II) acetate hydrate, Squaric acid | Water | 150 °C | Cr₂(μ-OH)₂(μ-C₄O₄)₂(H₂O)₄·2H₂O | acs.org |

| Hydrothermal | Chromium acetate, Selenium | Not Specified | Not Specified | h-Cr₂Se₃ hexagonal sheets | hep.com.cn |

| Acetate-Assisted Hydrothermal | Cr(NO₃)₃·9H₂O, Terephthalic acid, Lithium acetate | Water | Not Specified | MIL-101(Cr) | researchgate.net |

| Solvothermal | Chromium acetate, Me-saoH₂, NaOH | Acetonitrile | Not Specified | [H₃O][Na₃Cr(III)₆(O)₂(O₂CCH₃)₆(Me-sao)₆(MeCN)]ₙ | rsc.org |

| Solvothermal | CrCl₃(thf)₃, Various ligands | Not Specified | Not Specified | Chromium(III) metal-centered triangle clusters | researchgate.net |

Preparative Methods for Mixed-Ligand Chromium(III) Acetate Complexes (e.g., Oxalate (B1200264), Hydroxy, Sulfate)

Mixed-ligand complexes of chromium(III) acetate incorporate acetate along with other ligands like oxalate, hydroxy, or sulfate (B86663), leading to compounds with diverse structures and properties. The synthesis of these complexes typically involves the reaction of a chromium(III) salt with a combination of the desired ligands in a suitable solvent.

Hydroxy-Containing Complexes: Basic chromium acetates, which contain hydroxide (OH⁻) ligands, are significant industrial chemicals. Chromium(III) acetate hydroxide, with the formula [Cr₂(OH)₃(OAc)₃]₄, is a known coordination complex. wikipedia.org Another basic acetate, Cr(OH)(CH₃COO)₂, can be formed from the reaction of acetic acid with an excess of hydrous chromic oxide. google.com More complex mixed-ligand structures can also be prepared. For example, the complex [Cr(Trp)₂(OH)(H₂O)] was synthesized by reacting a chromium(V) precursor with the amino acid tryptophan, resulting in a hexa-coordinated Cr(III) complex containing a hydroxide ligand. chemmethod.com In another synthesis, refluxing chromium(III) chloride with 2-hydroxy-3-nitro acetophenyl thiosemicarbazone in the presence of sodium acetate yielded a complex where the phenolic proton is deprotonated, indicating chelation through the phenolic oxygen. asianpubs.org

Oxalate-Containing Complexes: Chromium acetate oxalate complexes are a class of coordination compounds where chromium(III) is coordinated to both acetate and oxalate ligands. ontosight.ai The oxalate ligand (C₂O₄²⁻) is a bidentate ligand that chelates the chromium ion. ontosight.ai The synthesis generally involves reacting a chromium salt with sources of acetate and oxalate ions in an aqueous solution. ontosight.ai For example, a series of chromium(III) complexes containing oxalate and other ligands like 4,4'-bipyridine (B149096) or 1,10-phenanthroline (B135089) have been synthesized, demonstrating the use of mononuclear chromium(III) oxalate complexes as "molecular bricks" for building larger, heterometallic structures. researchgate.net The synthesis of a new hybrid salt, (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O, was achieved by the slow evaporation of an aqueous solution containing Cr(NO₃)₃·9H₂O, oxalic acid, and 3,5-dimethylpyrazole. ias.ac.in

Sulfate-Containing Complexes: Mixed-ligand complexes containing both acetate and sulfate are also known. A notable example involves the synthesis of oligomeric ternary metal complexes, including a chromium(III) species, with nitrilotriacetic acid (NTA) and glutamic acid. mdpi.com In this synthesis, starting with basic chromium sulfate, the sulfate moiety acts as a bridging bidentate ligand, connecting different metal centers to form oligomers with octahedral structures. mdpi.com

The synthesis of these complexes often involves straightforward reflux or stirring methods in aqueous or alcoholic solutions. For instance, a Cr(III) mixed-ligand complex containing an acetate group was prepared by refluxing CrCl₃·6H₂O with two different organic ligands in ethanol (B145695), with sodium acetate added to facilitate the coordination of the acetate group. acs.orgnih.gov

| Ligand Type | Chromium Source | Co-Ligands | Method | Resulting Complex Type | Reference |

| Hydroxy | Hydrous chromic oxide | Acetic acid | Reaction in solution | Cr(OH)(CH₃COO)₂ | google.com |

| Hydroxy | K₃[Cr(O₂)₄] | Tryptophan | Stirring at room temp. | [Cr(Trp)₂(OH)(H₂O)] | chemmethod.com |

| Oxalate | Cr(NO₃)₃·9H₂O | Oxalic acid, 3,5-dimethylpyrazole | Slow evaporation | (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O | ias.ac.in |

| Sulfate | Basic chromium sulfate | Nitrilotriacetic acid, Glutamic acid | Heating in water | Oligomeric Cr(III) complex with bridging sulfate | mdpi.com |

| Acetate/Other | CrCl₃·6H₂O | N′-acetyl-2-cyanoacetohydrazide, 2-cyano-N-(6-ethoxybenzothiazol-2-yl) acetamide, NaOAc | Reflux in Ethanol | [Cr(OAc)(H₂L¹)(HL²)]·2(OAc) | acs.orgnih.gov |

Industrial Scale Preparation of Chromium(III) Acetate

The industrial production of chromium(III) acetate focuses on cost-effective, scalable, and efficient methods that yield a product of high purity. The primary methods involve direct acid-base reactions and redox-mediated processes.

Direct Reaction of Chromium Oxides/Hydroxides with Acetic Acid

The most common and straightforward industrial method for producing chromium(III) acetate is the direct reaction of a chromium(III) precursor, such as chromium(III) hydroxide (Cr(OH)₃) or chromium(III) oxide (Cr₂O₃), with acetic acid (CH₃COOH). echemi.comsamaterials.com

The reaction with chromium hydroxide involves dissolving freshly prepared hydrous chromic oxide or chromium(III) hydroxide in acetic acid. echemi.comnih.gov The resulting solution is then typically evaporated to crystallize the solid chromium(III) acetate. echemi.comnih.gov This method is widely cited as a standard preparation route. samaterials.comstrategic-metal.com

A more efficient industrial process, outlined in a Chinese patent (CN103288620A), utilizes chromium(III) oxide directly. google.com This method is favored for its scalability and cost-effectiveness, as it replaces more expensive starting materials like chromium sulfate. The process involves reacting chromium oxide with acetic acid in water, in the presence of an initiator like hydrazine (B178648) hydrate. google.com The mixture is heated to facilitate the reaction, leading to the formation of chromium acetate crystals. google.com This approach can achieve high purity levels of over 99% and simplifies waste management.

Redox-Mediated Industrial Syntheses

Redox-mediated syntheses provide an alternative route to chromium(III) acetate, often starting from more readily available but higher oxidation state chromium compounds, such as sodium dichromate (Na₂Cr₂O₇). These methods involve the reduction of chromium(VI) to chromium(III) in the presence of acetic acid.

A common industrial practice involves the reduction of sodium dichromate using a reducing agent like glucose or corn sugar. echemi.comnih.gov This reaction is carried out in the presence of acetic acid, which then forms the acetate salt with the newly formed chromium(III) ions. echemi.com Another synthesis approach involves the reduction of potassium dichromate with a reducing agent in the presence of acetic acid, with optimized conditions including a reaction time of 10 hours and a temperature of 80°C. researchgate.net These redox methods can be less direct than the reaction with Cr(OH)₃ or Cr₂O₃ and may require additional purification steps, but they utilize widely available chromium feedstocks.

Optimization of Reaction Conditions and Stoichiometry for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of industrially produced chromium(III) acetate while minimizing costs and reaction times.

Stoichiometry: The molar ratio of reactants is a critical factor. In the direct synthesis using chromium oxide, a patented method specifies a molar ratio of Acetic acid : Water : Chromium(III) oxide : Initiator as 2 : 30 : (0.5-0.65) : (0.4-1). google.com For a redox synthesis, an optimal molar ratio of acetic acid to potassium dichromate was found to be 24:1 or greater. researchgate.net The use of an initiator, such as hydrazine hydrate, is key in some processes; it acts as both a reducing agent for any residual chromium(VI) and as a reaction accelerator, ensuring a complete and pure product.

Reaction Temperature: Temperature control is essential to balance reaction kinetics and product stability. For the direct reaction of chromium oxide with acetic acid, a temperature range of 70–80 °C is optimal. google.com This range ensures a sufficient reaction rate without causing significant evaporation or degradation of the acetic acid. Lower temperatures would prolong the reaction, while higher temperatures could lead to unwanted side reactions. Similarly, an optimized temperature of 80 °C was identified for a redox-mediated synthesis. researchgate.net

Reaction Time: The duration of the reaction must be sufficient for its completion. In the patented chromium oxide method, a reaction time of 6 hours with stirring is specified. google.com For a redox synthesis, an optimal time of 10 hours was reported. researchgate.net

Post-Reaction Processing: After the reaction, steps such as crystallization, filtration, drying, and screening are necessary to obtain the final product. google.com In the chromium oxide process, the resulting crystals are separated via centrifugation and dried in a ventilated oven to yield the final granular product with a purity exceeding 99%. google.com

The table below summarizes optimized conditions from a patented industrial process.

| Parameter | Value/Ratio | Purpose | Reference |

| Reactants | |||

| Acetic Acid | 100 moles | Reactant | google.com |

| Water | 1500 moles | Solvent | google.com |

| Chromium(III) Oxide | 30 moles | Reactant | google.com |

| Hydrazine Hydrate | 30-40 moles | Initiator/Reducing Agent | google.com |

| Conditions | |||

| Temperature | 70-80 °C | Optimize reaction rate | google.com |

| Time | 6 hours | Ensure reaction completion | google.com |

| Outcome | |||

| Purity | >99% | High-quality product | google.com |

Structural Elucidation and Coordination Chemistry of Chromium Acetate Complexes

Molecular and Supramolecular Architecture of Dimeric Chromium(II) Acetates

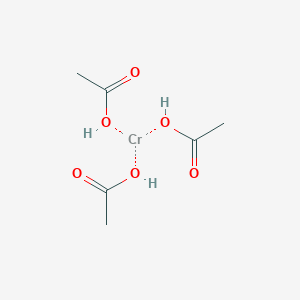

Dimeric chromium(II) acetate (B1210297), with the formula Cr₂(CH₃CO₂)₄(H₂O)₂, is a well-known coordination compound characterized by a significant metal-metal bond. wikipedia.orgchemeurope.comumb.edu Its structure and reactivity have been a subject of considerable interest since its initial synthesis. wikipedia.orgiucr.org

Paddle-Wheel Structure and Metal-Metal Bonding Characterization

The most prominent structural feature of dimeric chromium(II) acetate is its "paddle-wheel" conformation. iucr.orgiucr.orgiucr.orgnih.gov In this arrangement, two chromium atoms are bridged by four acetate ligands. wikipedia.orgchemeurope.comiucr.org Each chromium center is coordinated to four oxygen atoms from the acetate groups in a square planar fashion. The two Cr(O₂CCH₃)₂ units are eclipsed, allowing for the formation of a quadruple bond between the two chromium atoms. wikipedia.orgchemeurope.com This quadruple bond consists of one sigma (σ), two pi (π), and one delta (δ) bond, arising from the overlap of the d-orbitals of the two d⁴ chromium(II) ions. wikipedia.orgchemeurope.comlibretexts.org The presence of this strong metal-metal interaction is evidenced by the short Cr-Cr distance, which is approximately 2.362 Å in the dihydrate form, and its diamagnetic nature. wikipedia.org The anhydrous form exhibits an even shorter Cr-Cr distance of 2.288 Å. wikipedia.org

The formation of this quadruple bond is a defining characteristic of several transition metal complexes and has been a significant area of research. rsc.orgwikipedia.org The strength and length of this bond are sensitive to the nature of the ligands coordinated to the chromium centers. rsc.orgcore.ac.uk

Influence of Axial Ligands (H₂O, THF, NHC) on Coordination Geometry

The coordination sphere of each chromium atom in the dimer is typically completed by an axial ligand, resulting in a square-pyramidal or octahedral geometry around each metal center. wikipedia.orgchemeurope.comiucr.orgiucr.org In the dihydrate, a water molecule occupies one axial position on each chromium atom. wikipedia.orgchemeurope.com These axial ligands play a crucial role in modulating the electronic and structural properties of the complex, including the Cr-Cr bond length. rsc.orgcore.ac.uke-asct.orge-asct.orge-asct.org

The substitution of the axial water ligands with other donor molecules, such as tetrahydrofuran (B95107) (THF) or N-heterocyclic carbenes (NHCs), leads to the formation of new complexes with altered properties. iucr.orgiucr.orgiucr.orgnih.gov For instance, the recrystallization of anhydrous chromium(II) acetate from hot THF yields [Cr₂(OAc)₄(THF)₂], where THF molecules occupy the axial positions. iucr.org In this complex, each chromium(II) atom exhibits a square-pyramidal coordination environment. iucr.org

The coordination of stronger Lewis bases, such as NHCs, to the axial positions results in a significant lengthening of the Cr-Cr bond. iucr.orgcore.ac.uk This is attributed to the donation of electron density from the axial ligand into the σ* antibonding orbital of the Cr-Cr bond. core.ac.uk For example, the Cr-Cr distances in [Cr₂(OAc)₄(IDipp)₂]·2THF and [Cr₂(OAc)₄(IMes)₂] are 2.5308(6) Å and 2.5284(9) Å, respectively, which are notably longer than in the dihydrate. iucr.org The coordination of these bulky NHC ligands also leads to a square-pyramidal geometry at the chromium centers. iucr.orgiucr.orgnih.gov

Table 1: Comparison of Cr-Cr Bond Distances with Different Axial Ligands

| Compound | Axial Ligand | Cr-Cr Distance (Å) | Reference |

| [Cr₂(OAc)₄(H₂O)₂] | H₂O | 2.362 ± 0.1 | wikipedia.org |

| [Cr₂(OAc)₄] | None | 2.288 | wikipedia.org |

| [Cr₂(OAc)₄(THF)₂] | THF | 2.3242 (6) | researchgate.net |

| [Cr₂(OAc)₄(IDipp)₂]·2THF | IDipp (NHC) | 2.5308 (6) | iucr.org |

| [Cr₂(OAc)₄(IMes)₂] | IMes (NHC) | 2.5284 (9) | iucr.org |

Structural Characteristics of Trinuclear Chromium(III) Oxo-Acetate Clusters

Trinuclear oxo-centered metal carboxylates represent another significant class of chromium-acetate complexes. These clusters typically have the general formula [M₃O(O₂CR)₆L₃]ⁿ⁺, where M is a metal ion, O₂CR is a carboxylate ligand, and L is a neutral terminal ligand. mdpi.comgla.ac.uk

Central μ₃-Oxo Bridge Topology

A defining feature of these clusters is the presence of a central oxygen atom that bridges three chromium(III) ions, forming a μ₃-oxo bridge. researchgate.netrsc.orgasianpubs.orgresearchgate.net This arrangement results in a triangular array of metal atoms. researchgate.netrsc.orgasianpubs.org The three chromium atoms are situated at the vertices of a nearly equilateral triangle with the central oxygen atom located near the plane of the metal ions. mst.edu This core structure is a common motif in the chemistry of many transition metals. mdpi.comnottingham.ac.uk The bridging carboxylate ligands span the edges of this triangle, further stabilizing the cluster. researchgate.netrsc.org

Octahedral Coordination Environment of Chromium(III) Centers

In these trinuclear clusters, each chromium(III) ion is typically in an octahedral coordination environment. asianpubs.orgresearchgate.net The coordination sphere of each chromium atom is completed by oxygen atoms from the central μ₃-oxo bridge, the bridging acetate ligands, and terminal ligands, which are often water molecules or other neutral donors. rsc.orgasianpubs.orgresearchgate.net The terminal ligands occupy the coordination sites trans to the central oxygen atom. rsc.org The specific nature of the terminal ligands can be varied through substitution reactions, allowing for the synthesis of a wide range of derivatives with different properties. researchgate.netnih.govosti.govresearchgate.net For example, the water ligands in [Cr₃O(CH₃CO₂)₆(H₂O)₃]⁺ can be substituted by other ligands like pyridine (B92270) or flavonoids. mst.eduresearchgate.netnih.govosti.govresearchgate.net

Table 2: Coordination Details of a Trinuclear Chromium(III) Oxo-Acetate Cluster

| Feature | Description | Reference |

| Central Core | A μ₃-oxo bridge connects three Cr(III) ions in a triangular arrangement. | researchgate.netrsc.org |

| Bridging Ligands | Six acetate groups bridge the pairs of Cr(III) ions. | researchgate.netrsc.org |

| Terminal Ligands | Three terminal ligands (e.g., H₂O, pyridine) complete the coordination sphere of each Cr(III) ion. | rsc.orgmst.edu |

| Cr(III) Coordination Geometry | Each chromium(III) center exhibits an octahedral geometry. | asianpubs.orgresearchgate.net |

Variability in Ligand Bridges and Peripheral Coordination

The structural diversity of chromium-acetate complexes is profoundly influenced by the nature of the bridging ligands and the identity of ligands occupying peripheral or axial coordination sites.

For Chromium(II) acetate , the most iconic structure is the dinuclear "paddlewheel" complex, [Cr₂(CH₃CO₂)₄(H₂O)₂]. wikipedia.org In this arrangement, four acetate anions act as bridging ligands (μ₂-OAc), spanning the two chromium atoms. wikipedia.org Each chromium atom is coordinated to four oxygen atoms from these acetate bridges in a square planar fashion. wikipedia.orgchemeurope.com The coordination sphere is completed by a peripheral ligand in the axial position—typically a water molecule—and the other chromium atom, to which it is joined by a remarkable quadruple bond. wikipedia.orgchemeurope.com This results in a square-pyramidal or, considering the Cr-Cr bond, a distorted octahedral geometry at each metal center. wikipedia.orgiucr.org

The peripheral axial ligands are not limited to water. A variety of other ligands (L) can occupy these sites to form complexes of the general formula Cr₂(OAc)₄L₂, significantly influencing the properties of the complex. e-asct.org Examples of such axial ligands include methanol (B129727) (MeOH) and pyridine (py). rsc.org The Lewis basicity of these axial ligands can alter the electronic and vibrational properties of the Cr-Cr quadruple bond. e-asct.orgrsc.org Even in the anhydrous form, which lacks distinct axial ligands, weak coordination interactions occur between a chromium atom and an oxygen from the acetoxy group of an adjacent molecule in the crystal lattice. e-asct.orge-asct.org

In contrast, Chromium(III) acetate typically exists as a trinuclear cluster, commonly referred to as "basic chromium acetate." wikipedia.org The core of this complex is the cation [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. wikipedia.org The structure features three Cr(III) centers linked by a central, triply bridging oxo ligand (μ₃-O). wikipedia.orgiucr.org Additionally, six acetate groups act as bridging ligands (μ₂-OAc), each spanning two of the three chromium atoms. wikipedia.orgacs.org The octahedral coordination sphere of each Cr(III) ion is completed by a terminal (peripheral) water molecule. iucr.orgacs.org These peripheral water ligands can be substituted by other donor molecules, such as the flavonoid primuletin, which can coordinate in either a monodentate or a more stable bidentate fashion, in the latter case displacing one of the acetate bridges to a monodentate coordination mode. mdpi.com

Polymorphism and Crystallographic Studies of Chromium-Acetate Complexes

Chromium-acetate complexes exhibit polymorphism, crystallizing in different solid-state structures depending on factors like the presence of solvent molecules and crystallization conditions.

Anhydrous chromium(II) acetate (Cr₂(OAc)₄) crystallizes in a triclinic unit cell with the space group P-1. rsc.org In the solid state, these dinuclear paddlewheel units form one-dimensional chains. acs.org The dihydrate, [Cr₂(OAc)₄(H₂O)₂] , adopts a different crystal structure, which is reported to be monoclinic. chemeurope.com The substitution of the axial water ligands with other groups leads to further crystallographic variations. For instance, complexes with methanol and pyridine as axial ligands have been characterized by single-crystal X-ray diffraction, each with unique unit cell parameters. rsc.org

Basic chromium(III) acetate also displays structural variability in its crystalline salts. The chloride salt, with the formula [OCr₃(CH₃COO)₆·3H₂O]⁺Cl⁻·6H₂O, has been reported to crystallize in an orthorhombic system with the space group P2₁2₁2. iucr.orgresearchgate.net Another study of a similar compound reported a monoclinic crystal system with the space group C2/c, indicating the existence of different polymorphs or solvatomorphs. researchgate.net

The table below summarizes key crystallographic data for several chromium-acetate complexes.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Anhydrous Chromium(II) Acetate | Cr₂(OAc)₄ | Triclinic | P-1 | a = 7.583 Å, b = 8.688 Å, c = 5.178 Å, α = 111.16°, β = 95.77°, γ = 98.16° | rsc.org |

| Chromium(II) Acetate Dihydrate | [Cr₂(OAc)₄(H₂O)₂] | Monoclinic | - | - | chemeurope.com |

| Basic Chromium(III) Acetate Chloride Hexahydrate | [Cr₃O(OAc)₆(H₂O)₃]Cl·6H₂O | Orthorhombic | P2₁2₁2 | - | iucr.orgresearchgate.net |

| Basic Chromium(III) Acetate Complex | [OCr₃(OAc)₆·3H₂O]⁺Cl⁻·6H₂O | Monoclinic | C2/c | - | researchgate.net |

Advanced Spectroscopic and Characterization Techniques for Chromium Acetate Research

Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding between the chromium metal center and the acetate (B1210297) ligands. These complementary methods are sensitive to different types of molecular vibrations. acs.org

In the analysis of chromium-acetate complexes, IR spectroscopy is frequently used to identify the coordination mode of the carboxylate groups. For instance, in trinuclear chromium(III) acetate complexes, the presence of bridging acetate ligands is confirmed by characteristic symmetric and asymmetric OCO stretching frequencies. capes.gov.br The analysis of a series of trinuclear 'basic' acetates of chromium(III) and other transition metals has allowed for the detailed assignment of vibrational modes of the central M₃O core and the surrounding MO₄ units. capes.gov.br In a study of a trinuclear oxo-centered chromium(III) complex with a primuletin ligand, the downshift of the carbonyl stretching mode of the primuletin ligand upon coordination to Cr(III) confirmed the involvement of the carbonyl oxygen in metal binding. nih.gov Furthermore, low-frequency vibrations in the 600–400 cm⁻¹ region are characteristic of the trinuclear Cr₃O unit, indicating the preservation of this core upon coordination. nih.gov

Raman spectroscopy offers valuable insights, particularly into the metal-metal bonding of dinuclear chromium(II) acetate. The Cr-Cr quadruple bond in Cr₂(OAc)₄(H₂O)₂ gives rise to distinct Raman signals. rsc.org Bands around 550 cm⁻¹ and 350 cm⁻¹ have been assigned to the Cr-Cr stretching and twisting/bending modes, respectively. rsc.org Research has shown that the Raman peaks corresponding to the Cr-Cr quadruple bond in Cr₂(OAc)₄L₂ (where L is an axial ligand) are red-shifted as the basicity of the axial ligand increases. rsc.orgresearchgate.net This shift provides direct evidence of the influence of the axial ligand on the strength of the metal-metal bond.

| Technique | Application in Chromium-Acetate Research | Key Findings |

| Infrared (IR) Spectroscopy | Elucidation of ligand coordination modes, identification of functional groups. acs.org | Confirmed bridging nature of acetate ligands in trinuclear complexes. capes.gov.br Observed shifts in carbonyl frequencies upon coordination. nih.gov |

| Raman Spectroscopy | Analysis of metal-metal bonding, particularly the Cr-Cr quadruple bond. rsc.org | Identified Cr-Cr stretching and bending modes. rsc.org Demonstrated red-shift of Cr-Cr stretching frequency with increasing axial ligand basicity. rsc.orgresearchgate.net |

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Electronic Structure

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is instrumental in investigating the electronic structure of chromium-acetate complexes by probing the d-d electronic transitions. illinois.edu The color of these complexes arises from these transitions. wikipedia.org

For chromium(III) complexes, which are typically octahedral, UV-Vis spectra can be used to determine the ligand field splitting parameter. illinois.edu The spectra of Cr(III) acetate solutions exhibit changes over time, which are influenced by temperature and concentration, allowing for kinetic studies. researchgate.netlibis.betandfonline.com In a study of a trinuclear chromium(III) complex with a primuletin ligand, UV-Vis spectroscopy was used alongside other techniques to characterize the new compound. osti.gov The UV-Vis spectra of Cr(III) complexes with isoindoline-based ligands showed a red-shift of the ligand-based absorption bands upon coordination, indicating successful complexation. cardiff.ac.uk

In the case of dinuclear chromium(II) acetate, which possesses a Cr-Cr quadruple bond, the electronic structure is of particular interest. wikipedia.orgchemeurope.com The UV-Vis spectra of Cr(II) acetate solutions are comparatively stable over time compared to their Cr(III) counterparts. libis.betandfonline.com The transitions observed in the visible and near-infrared regions are typically d-d transitions, which are relatively weak. nih.gov

| Chromium Oxidation State | Typical Coordination | Key UV-Vis Spectral Features |

| Cr(III) | Octahedral anl.gov | Bands corresponding to d-d transitions, sensitive to ligand environment. illinois.edu |

| Cr(II) (dinuclear) | Quadruple Cr-Cr bond wikipedia.orgchemeurope.com | Relatively stable spectra, characteristic d-d transitions. libis.betandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for studying the behavior of chromium-acetate complexes in solution. researchgate.net ¹H NMR, in particular, can monitor changes in the chemical environment of the acetate and other ligands over time. researchgate.netlibis.be

Studies on aqueous solutions of Cr(II) and Cr(III) acetate have shown that both temperature and concentration govern the changes observed in their ¹H NMR spectra. libis.betandfonline.com Cr(II) acetate solutions, while having relatively stable UV-Vis spectra, undergo the most significant changes in their ¹H NMR spectra over time. researchgate.netlibis.be This suggests dynamic processes occurring in solution. For Cr(III) acetate solutions, ¹H NMR has been used to monitor their kinetics, revealing a dependence on temperature and concentration. researchgate.nettandfonline.com

It is important to note that the paramagnetic nature of many chromium complexes can pose challenges for NMR spectroscopy, often leading to broad peaks due to short spin-lattice relaxation times. wikipedia.org However, this property can be advantageous in certain applications. For instance, paramagnetic chromium(III) acetylacetonate (B107027) is used as a relaxation agent in ¹³C NMR to reduce relaxation times and improve signal intensity, especially for quaternary carbons. wikipedia.org

A new trinuclear oxo-centered chromium(III) complex was characterized using various techniques including ¹H-NMR. nih.govosti.gov

X-ray Diffraction Methodologies

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials. Both single-crystal and powder XRD are extensively used in the study of chromium-acetate complexes.

Single Crystal X-ray Diffraction for Absolute Structure Determination

For chromium(II) acetate dihydrate, Cr₂(OAc)₄(H₂O)₂, SCXRD has been fundamental in establishing its dimeric structure with a quadruple bond between the two chromium atoms. wikipedia.orgchemeurope.com The structure reveals that each chromium atom is octahedrally coordinated by four oxygen atoms from the bridging acetate ligands, one water molecule in an axial position, and the other chromium atom. wikipedia.orgchemeurope.com The Cr-Cr bond distance is a key parameter obtained from SCXRD, and studies have shown that it is influenced by the nature of the axial ligands. rsc.orgresearchgate.net For example, the Cr-Cr distance increases with the increasing Lewis basicity of the axial ligand. rsc.org

SCXRD has also been used to characterize trinuclear chromium(III) acetate clusters, revealing a structure where three chromium(III) ions are linked by a central oxygen ion and bridging acetate groups. researchgate.net

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. ncl.ac.ukresearchgate.net It is particularly useful when single crystals suitable for SCXRD cannot be obtained. researchgate.net

In the synthesis of chromium(II) acetate, PXRD is used to confirm the identity of the product by comparing the experimental diffraction pattern with a calculated pattern from known crystallographic data. rsc.org It has been used to verify the successful synthesis of anhydrous Cr₂(OAc)₄. rsc.org PXRD is also valuable for monitoring solid-state reactions. For instance, the coordination of water vapor to anhydrous chromium(II) acetate to form the dihydrate has been followed by observing the gradual change in the PXRD patterns over time. e-asct.org This allows for the determination of reaction completeness and the identification of any intermediate phases. e-asct.org

| X-ray Diffraction Technique | Primary Application | Information Obtained | Example |

| Single Crystal X-ray Diffraction (SCXRD) | Absolute structure determination of single crystals. researchgate.net | Precise bond lengths, bond angles, molecular geometry. researchgate.net | Determination of the Cr-Cr quadruple bond length in Cr₂(OAc)₄(H₂O)₂. wikipedia.orgchemeurope.com |

| Powder X-ray Diffraction (PXRD) | Phase identification and purity assessment of polycrystalline samples. ncl.ac.uk | Crystalline phase composition, monitoring of solid-state reactions. e-asct.org | Confirming the synthesis of anhydrous Cr₂(OAc)₄ and following its hydration. rsc.orge-asct.org |

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) for Cluster Integrity and Composition

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information on the molecular weight and composition of a sample. ekb.eg Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing large, thermally labile molecules like chromium-acetate clusters, as they can generate gas-phase ions without significant fragmentation. nih.gov

ESI-MS has been successfully employed to characterize trinuclear oxo-centered chromium(III) complexes. nih.govosti.gov In a study of a new trinuclear chromium(III) complex with a primuletin ligand, ESI-MS was used in positive mode to help elucidate the molecular structure of the product. nih.gov The results confirmed that the trinuclear Cr₃O cluster core remained intact upon complexation with the flavonoid ligand. nih.gov

MALDI-Time of Flight (TOF) MS is another valuable technique in this field. It is known for its ability to analyze large biomolecules and synthetic polymers, and its application can be extended to coordination complexes. beilstein-journals.org While specific examples of MALDI-TOF MS for chromium-acetate are less common in the provided context, the technique's ability to handle large, non-volatile molecules makes it a promising tool for verifying the integrity and composition of chromium-acetate clusters, especially larger or more complex assemblies.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Chromium Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. researchgate.net It provides detailed information about the electronic structure, local environment, and symmetry of paramagnetic centers. researchgate.netresearchgate.net In the context of chromium acetate, EPR is particularly valuable for characterizing paramagnetic chromium species, most commonly chromium(III).

The Cr(III) ion has a d³ electron configuration, resulting in a spin state of S = 3/2. EPR studies of Cr(III) complexes, including those with acetate ligands, are often interpreted using a spin Hamiltonian. This Hamiltonian includes terms for the electron Zeeman interaction (described by the g-tensor), the zero-field splitting (ZFS), and hyperfine interactions. msu.edu The ZFS parameters, D (axial) and E (rhombic), are particularly sensitive to the symmetry of the coordination environment around the chromium ion. msu.edu

In studies of Cr(III) complexes in various coordination environments, EPR spectra typically yield g-values close to 1.98. msu.edu For instance, research on tris(acetylacetonato)chromium(III), a compound related to chromium acetate, showed g-values around 1.98, with a |D| value of approximately 0.6 cm⁻¹ and an |E| value of 0.015 cm⁻¹ at low temperatures. msu.edu The observation of hyperfine interactions with the ⁵³Cr isotope (I=3/2) can provide further insight into the electronic structure. msu.edu

EPR spectroscopy has also been instrumental in studying chromium species in different oxidation states supported on materials like silica (B1680970). For example, when chromium(III) acetate is supported on silica and activated, Cr(V) species can be formed. These species give rise to characteristic EPR signals, often with g-values such as g₁ = 1.956 and g⟂ = 1.978, which are indicative of Cr(V) in a specific coordination environment. rsc.org The ability to detect different oxidation states, such as Cr(I), Cr(III), and Cr(V), is crucial for understanding the mechanisms of chromium-based catalysts. researchgate.net

The characteristics of the EPR signal can reveal significant details about the structure. For instance, the presence of signals at specific g-values like g = 3.93 and g = 3.29 can be attributed to isolated Cr³⁺ ions in octahedral sites, while signals around g = 1.90 may indicate coupled Cr³⁺-Cr³⁺ pairs. researchgate.net The precise g-values and ZFS parameters are highly dependent on the specific ligands and the geometry of the complex.

Table 1: Representative EPR Parameters for Paramagnetic Chromium Species

| Chromium Species | Host/Matrix | g-value(s) | Zero-Field Splitting (ZFS) Parameters | Reference |

|---|---|---|---|---|

| Cr(III) | Tris(acetylacetonato)chromium(III) | ~1.98 | |D| ≈ 0.6 cm⁻¹, |E| ≈ 0.015 cm⁻¹ | msu.edu |

| Cr(V) | Silica Support (from Cr(III) acetate precursor) | g₁ = 1.956, g⟂ = 1.978 | Not specified | rsc.org |

| Cr(III) | Na₂CaHf₂Ge₃O₁₂ crystal | g = 3.93, 3.29 (isolated), g = 1.90 (paired) | Not specified | researchgate.net |

| Cr(III) | Tris(ethylenediamine)chromium(III) thiocyanate | g_iso ≈ 1.98 | D = 0.75 cm⁻¹ | tdl.org |

Thermal Analysis (TG-DTA) for Decomposition Pathways and Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for investigating the thermal stability and decomposition pathways of chromium acetate complexes. tdl.org TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic processes. tdl.orgmdpi.com

The thermal decomposition of hydrated chromium(III) acetate typically occurs in multiple, distinct stages. The initial stage involves dehydration, where coordinated and/or lattice water molecules are removed. This process is generally observed as an endothermic peak in the DTA curve, accompanied by a corresponding mass loss in the TGA curve. For example, in related chromium carboxylate hydrates, dehydration can occur in one or more steps at temperatures below 200°C. For instance, Cr(N₂H₃COO)₃·3H₂O shows two endothermic peaks at 90°C and 120°C for the loss of its three water molecules. ias.ac.in

Following dehydration, the anhydrous chromium acetate complex undergoes further decomposition at higher temperatures. This stage involves the breakdown of the acetate ligands. Research on basic chromium(III) acetate supported on silica showed a decomposition temperature of 299°C. researchgate.net The decomposition of the organic portion of the complex is often a complex process involving multiple steps and can be either exothermic or endothermic, depending on the atmosphere (e.g., inert or oxidative). researchgate.net

The final stage of decomposition typically results in the formation of a stable metal oxide residue. For chromium acetate, the final product is chromium(III) oxide (Cr₂O₃). ias.ac.inresearchgate.net This final conversion is often associated with a sharp exothermic peak in the DTA curve, which can be attributed to the crystallization of the oxide product. researchgate.net The total mass loss observed in the TGA curve can be compared with the theoretical mass loss calculated for the conversion of the chromium acetate precursor to chromium(III) oxide, confirming the identity of the final residue.

Coupled techniques like TG-DTA-MS (Mass Spectrometry) can provide even more detailed insights by identifying the gaseous products evolved during each decomposition step, such as water, carbon dioxide, and carbon monoxide, allowing for the proposal of a detailed decomposition mechanism. researchgate.net

Table 2: Thermal Decomposition Stages of a Representative Chromium Carboxylate Complex (Cr(N₂H₃COO)₃·3H₂O)

| Decomposition Stage | Temperature Range (°C) | DTA Peak(s) | Mass Loss (%) | Process/Evolved Species | Reference |

|---|---|---|---|---|---|

| Dehydration (Step 1) | ~90 | Endothermic | Combined mass loss for both steps | Loss of water molecules | ias.ac.in |

| Dehydration (Step 2) | ~120 | Endothermic | Loss of water molecules | ias.ac.in | |

| Decomposition of Anhydrous Complex | >120 | Exothermic | Significant mass loss | Breakdown of carboxylate ligands | ias.ac.in |

| Final Product Formation | Higher Temperatures | Exothermic (crystallization) | Final stable residue | Formation of Cr₂O₃ | ias.ac.inresearchgate.net |

Reactivity and Mechanistic Investigations of Chromium Acetate Systems

Electron Transfer Mechanisms in Chromium(II) and Chromium(III) Acetate (B1210297) Reactions

The electron transfer reactions involving chromium(II) and chromium(III) acetate complexes are fundamental to understanding their chemical behavior. The mechanisms of these reactions can be broadly categorized as either inner-sphere or outer-sphere.

In an inner-sphere mechanism , a bridging ligand connects the two metal centers, facilitating the transfer of an electron. This is often observed in the reduction of cobalt(III) complexes by chromium(II), where a ligand on the cobalt(III) complex first coordinates to the chromium(II) ion before the electron transfer occurs. cdnsciencepub.com The efficiency of this process can be influenced by the nature of the bridging ligand; for instance, the presence of a formyl group in a chelating ligand has been shown to enhance the rate of electron transfer. cdnsciencepub.com The lability of Cr(II) complexes, meaning the ease with which their ligands can be exchanged, makes the formation of the necessary precursor complex for inner-sphere reactions rapid. nobelprize.org

Conversely, an outer-sphere mechanism involves the transfer of an electron between two complexes that remain separate in solution. The rate of these reactions is influenced by the reorganization energy of the complexes and the difference in their redox potentials. While inner-sphere mechanisms are often preferred by Cr(II), outer-sphere pathways are also possible. nobelprize.org

The oxidation of chromium(III) complexes, such as those with nicotinate (B505614) or N,N-diacetic acid, by periodate (B1199274) has been proposed to proceed through an inner-sphere mechanism. ekb.egresearchgate.net In these reactions, the periodate ion is thought to coordinate to the chromium(III) center before the intramolecular electron transfer takes place. ekb.egresearchgate.netscirp.org The reactivity of the chromium(III) complex is often pH-dependent, with deprotonated forms exhibiting greater reactivity. ekb.eg

Ligand Substitution Kinetics and Associative Interchange Mechanisms in Clusters

Ligand substitution is a fundamental reaction in coordination chemistry where one ligand is replaced by another. The kinetics of these reactions in chromium-acetate systems, particularly in trinuclear clusters like [Cr₃O(OAc)₆]⁺, have been studied to understand their stability and reactivity.

The breakdown of this trinuclear chromium(III) acetate cluster in the presence of various ligands, such as amino acids and dicarboxylic acids, has been investigated. nih.govresearchgate.net The proposed mechanism involves an initial ion-pair formation between the cluster and the incoming ligand, followed by an associative interchange (Iₐ) mechanism. nih.govresearchgate.net In an associative interchange mechanism, the incoming ligand enters the coordination sphere of the metal center to form a transient intermediate with an increased coordination number before the leaving group departs. libretexts.orgsolubilityofthings.com

The activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide evidence for this mechanism. For instance, the negative values of ΔS‡ for the reaction of [Cr₃O(OAc)₆]⁺ with ligands like histidine, lactic acid, and glycine (B1666218) are consistent with an associative process, which involves a more ordered transition state. nih.govresearchgate.net

Table 1: Activation Parameters for the Breakdown of [Cr₃O(OAc)₆]⁺ with Various Ligands nih.gov

| Ligand | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| Histidine | 75 ± 15 | -130 ± 25 |

| Lactic Acid | 66 ± 13 | -155 ± 30 |

| Glycine | 31 ± 6 | -225 ± 45 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The rates of these substitution reactions are generally faster than water exchange rates but slower than typical anion substitution rates, indicating the kinetic stability of these trinuclear clusters under slightly acidic conditions. nih.gov

Hydrolysis and Polymerization Mechanisms of Chromium(III) Acetate in Solution

In aqueous solutions, chromium(III) ions exhibit a strong tendency to undergo hydrolysis and polymerization. nmfrc.org The process begins with the hydrolysis of the hydrated chromium(III) ion, [Cr(H₂O)₆]³⁺, where a coordinated water molecule acts as an acid, releasing a proton to form a hydroxo complex. nmfrc.org The degree of hydrolysis is influenced by factors such as temperature and pH. nmfrc.org

Following hydrolysis, a process called olation can occur, where the hydroxo groups bridge two chromium centers, leading to the formation of polynuclear complexes. nmfrc.org This polymerization can continue, forming larger and larger molecules, which may ultimately lead to the precipitation of chromium hydroxide (B78521). nmfrc.org

The structure and reactivity of chromium(III) acetate in solution are complex and influenced by pH. onepetro.org The hydrolysis of chromium acetate can lead to the formation of various species, and at elevated temperatures, this can result in the precipitation of chromium. researchgate.net

Cross-linking Reaction Mechanisms with Polymeric Systems (e.g., Hydrolyzed Polyacrylamide)

Chromium(III) acetate is widely used as a cross-linking agent for hydrolyzed polyacrylamide (HPAM) to form gels, particularly in applications like enhanced oil recovery. onepetro.orgresearchgate.net The cross-linking reaction involves the formation of bonds between the chromium species and the carboxylate groups on the HPAM polymer chains. onepetro.org This process is essentially a ligand-exchange reaction where acetate ligands on the chromium complex are displaced by the carboxylate groups of the polymer. onepetro.orgmst.edu

Uptake reaction : The initial reaction where a chromium acetate complex binds to a carboxyl group on an HPAM molecule. onepetro.org

Cross-link reaction : The subsequent reaction where the polymer-bound chromium complex reacts with a carboxyl group on another polymer chain, forming a cross-link. onepetro.org

The formation of a three-dimensional gel network occurs through these cross-linking reactions, which can be either intramolecular (within the same polymer molecule) or intermolecular (between different polymer molecules). researchgate.netmdpi.com

Impact of Salinity and pH on Cross-linking Kinetics

The kinetics of the cross-linking reaction between chromium acetate and HPAM are significantly affected by both salinity and pH.

Salinity: The presence of salts in the formation water can have a profound impact on the cross-linking process. researchgate.netacs.org At very low salinity, chromium acetate may not be able to effectively cross-link HPAM. researchgate.netacs.org As salinity increases, the cross-linking reaction is initiated, and the extent of the reaction generally increases up to a certain point. researchgate.netacs.org High salinity can compress the electrical double layer of the polymer molecules, which can affect their ability to form strong, cross-linked networks. mdpi.com The type of cations present also plays a role, with divalent cations like Ca²⁺ and Mg²⁺ having a more significant effect than monovalent cations like Na⁺. researchgate.net An increase in salinity has been observed to increase the gelation time. jsaer.com

pH: The pH of the solution is a critical factor that controls the cross-linking reaction. researchgate.net The degree of hydrolysis of both the chromium acetate and the HPAM is pH-dependent. onepetro.org The reactivity of the chromium(III) complex towards cross-linking is strongly influenced by pH. onepetro.org Generally, an increase in pH leads to a decrease in gelation time, meaning the reaction proceeds faster. mst.edujsaer.com However, at very high pH values, the hydrolysis of chromium(III) ions can lead to the formation of precipitates, which is undesirable. mst.edu The optimal pH for the cross-linking reaction is a balance between promoting the reaction rate and avoiding precipitation.

Table 2: Effect of Salinity and pH on Gelation Time jsaer.com

| Parameter | Value | Gelation Time (hours) |

| Salinity (ppm) | 10,000 | 4.5 |

| 50,000 | 12.4 | |

| pH | 7 | Longest |

| Acidic/Basic | Decreased |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Intramolecular vs. Intermolecular Cross-linking Pathways

The cross-linking of HPAM by chromium acetate can proceed through two distinct pathways: intramolecular and intermolecular cross-linking.

Intramolecular cross-linking involves the formation of cross-links between different carboxylate groups within the same polymer molecule. This is often the initial reaction to occur, regardless of the salinity conditions. researchgate.netacs.org This stage of the reaction typically follows first-order kinetics and has a higher reaction rate. researchgate.netacs.org

Intermolecular cross-linking involves the formation of cross-links between carboxylate groups on different polymer molecules. researchgate.net This process is crucial for the formation of a continuous three-dimensional gel network. The prevalence of intermolecular cross-linking is dependent on the salinity of the solution. In low salinity ranges, intramolecular cross-linking may continue to be the dominant process. researchgate.netresearchgate.netacs.org However, in high salinity ranges, intermolecular cross-linking becomes more significant, leading to a multistage reaction. researchgate.netresearchgate.netacs.org The transition from intramolecular to intermolecular cross-linking is a key factor in the development of the final gel structure and properties.

Catalytic Reaction Mechanisms Involving Chromium-Acetate Species

Chromium-acetate species can act as catalysts in various chemical reactions, including polymerization and oxidation. The catalytic activity is often dependent on the oxidation state of the chromium and the nature of the ligands coordinated to it.

In ethylene (B1197577) polymerization, silica-supported chromium oxide catalysts, often prepared from chromium precursors, are widely used. mdpi.com While the exact nature of the active catalytic species is still a subject of debate, it is generally accepted that the reaction proceeds through the formation of a chromium-alkyl species. mdpi.com The mechanism is often described by the Cosse-Arlman model, which involves the insertion of ethylene into the chromium-alkyl bond. mdpi.com The activation of the catalyst can involve the reduction of Cr(VI) species to lower oxidation states, such as Cr(III) or Cr(II). mdpi.comresearchgate.net

In the context of the water-gas shift reaction, which is crucial for hydrogen production, copper-chromium-iron oxide catalysts are used. fung-group.org The mechanism has been a topic of discussion, with two main proposals: a "redox" mechanism and an "associative" mechanism. The redox mechanism involves the oxidation of CO by surface oxygen from the catalyst, followed by the re-oxidation of the catalyst by water. The associative mechanism proceeds through a surface formate-like intermediate. fung-group.org Recent studies combining various in-situ characterization techniques and theoretical calculations have provided strong evidence favoring the redox mechanism for this type of catalyst. fung-group.org

Chromium-based catalysts, including those derived from chromium carboxylates, are also used for the trimerization of ethene. acs.org The activation of these catalysts often involves reaction with organoaluminum compounds. acs.org Spectroscopic studies have shown that the activation process can lead to the formation of various chromium species in different oxidation states, including Cr(I) and Cr(II), and the nature of these species can be influenced by the solvent used. acs.org

Oxidative Catalysis Pathways

Chromium acetate complexes serve as versatile catalysts in a variety of oxidation reactions. nih.gov The mechanism of these catalytic pathways often involves the chromium ion cycling between different oxidation states, facilitating the transfer of oxygen atoms or electrons. The acetate ligands play a crucial role in these processes by modifying the redox potential and stability of the chromium center.

In typical oxidative catalysis, a chromium(III) acetate precursor can be oxidized to higher-valent chromium species, such as Cr(V) or Cr(VI), which are potent oxidizing agents. These species can then react with an organic substrate, leading to its oxidation, while the chromium is reduced back to a lower oxidation state, thus completing the catalytic cycle. The specific pathway is highly dependent on the reaction conditions, the nature of the substrate, and the oxidant used. For instance, in the oxidation of alcohols to carbonyl compounds, a proposed mechanism involves the formation of a chromate (B82759) ester intermediate. This intermediate subsequently undergoes decomposition, often via a C-H bond cleavage, to yield the oxidized product and a reduced chromium species. acs.org

The reaction pathway for the oxidation of ethyl acetate, for example, can proceed through several intermediates. While not always directly catalyzed by chromium acetate in all systems, the general mechanism involves the initial adsorption of ethyl acetate onto the catalyst surface, followed by the cleavage of the C-O bond to form intermediates like ethanol (B145695) and acetic acid. These are then further oxidized to acetate species and ultimately to carbon dioxide and water. mdpi.com The role of a catalyst like chromium acetate in such a system would be to facilitate these transformation steps at lower temperatures and with higher selectivity. nih.gov

Polymerization Catalysis Mechanisms (e.g., Phillips Catalyst Precursors)

Chromium-acetate systems are integral to the field of polymerization, particularly as precursors for Phillips-type catalysts, which are responsible for producing a significant portion of the world's high-density polyethylene (B3416737) (HDPE). nsf.govwikipedia.org While the final active catalyst is a chromium oxide species on a silica (B1680970) support, trivalent chromium salts like chromium acetate are often used as the initial, less toxic chromium source for impregnation onto the support material. tue.nl

The mechanism for transforming the chromium acetate precursor into the active polymerization catalyst involves several key stages:

Impregnation : A chromium(III) compound, such as chromium acetate, is deposited onto a high-surface-area support, typically silica gel. tue.nlmdpi.com

Calcination (Activation) : The impregnated support is heated in dry air at high temperatures, generally between 500 and 900°C. tue.nl During this crucial step, the chromium(III) acetate is oxidized to hexavalent chromium (Cr(VI)). This Cr(VI) species then becomes chemically anchored to the silica support, forming surface chromate or dichromate esters. wikipedia.orgmdpi.com

Reduction and Site Formation : The Cr(VI) sites are not the active polymerization centers themselves but precursors to them. They are subsequently reduced by a reducing agent, which can be the ethylene monomer itself or another olefin like 1-hexene. nsf.gov This reduction, typically to Cr(II) or Cr(III)-alkyl species, creates the coordinatively unsaturated active sites necessary for initiating polymerization. mdpi.commdpi.com The interaction of ethylene with the Cr(VI) or Cr(II) sites can lead to the formation of Cr(III)-alkyl species, a process that presents the "extra hydrogen" problem, which has been the subject of extensive mechanistic study. mdpi.com

Once the active site is formed, polymerization proceeds via a coordination-insertion mechanism, where ethylene monomers coordinate to the chromium center and are subsequently inserted into the growing polymer chain. The properties of the resulting polyethylene can be tailored by controlling the catalyst preparation and polymerization conditions. tue.nl

| Stage | Description | Key Chemical Transformation | Reference |

|---|---|---|---|

| Impregnation | Trivalent chromium salts (e.g., chromium acetate) are deposited onto a silica support. | Physical adsorption of Cr(III) complex onto SiO₂. | tue.nl |

| Calcination | The material is heated in dry air (500-900°C). | Oxidation of Cr(III) to Cr(VI) and formation of surface chromate esters. | tue.nlmdpi.com |

| Reduction | The Cr(VI) species is reduced by an olefin (e.g., ethylene). | Reduction of Cr(VI) to a lower valence state (e.g., Cr(II)) and formation of the active site. | nsf.govmdpi.com |

| Polymerization | Ethylene monomers coordinate and insert into the growing polymer chain. | (C₂H₄)n chain growth at the active chromium center. | wikipedia.org |

Mechanistic Role of Chromium Acetate in Specific Organic Transformations (e.g., Chloroacetic Acid Production)

In the industrial synthesis of chloroacetic acid via the chlorination of acetic acid, chromium acetate has been utilized as a co-catalyst or promoter. google.com The direct chlorination of the α-carbon in acetic acid is a challenging reaction that requires catalysis. google.com While the primary catalyst is often acetic anhydride (B1165640), additives are used to improve the reaction rate and selectivity, specifically to minimize the formation of the undesired by-product, dichloroacetic acid. google.com

The mechanistic role of chromium acetate in this system is primarily as an inhibitor for the formation of dichloroacetic acid. google.com The chlorination of acetic acid proceeds through an acid-catalyzed pathway. A proposed technical scheme involves using acetic anhydride as the main catalyst and a solid superacid as a co-catalyst to enhance reaction selectivity and speed. google.comgoogle.com In some formulations, chromium acetate is mentioned as one of several potential dichloroacetic acid inhibitors added to the catalytic system. google.com While the precise mechanism of inhibition by chromium acetate is not fully detailed in the provided sources, it likely involves the coordination of the chromium complex to reaction intermediates, sterically or electronically disfavoring a second chlorination on the monochloroacetic acid product.

A study on the atmospheric production of chloroacetic acid highlights a different formation pathway, involving the multiphase reaction of chloro-acetaldehyde. This heterogeneous conversion was found to be a more significant source than gas-phase reactions alone. copernicus.orgcopernicus.org Although this process does not directly involve chromium acetate as a catalyst, it underscores the complexity of chloroacetic acid synthesis routes. In the context of industrial synthesis, the catalytic system is designed to control the reaction between acetic acid and chlorine gas directly. google.comgoogle.com

| Component | Role in Catalytic System | Reference |

|---|---|---|

| Acetic Acid | Reactant | google.com |

| Chlorine | Reactant | google.com |

| Acetic Anhydride | Main Catalyst | google.com |

| Chromium Acetate | Co-catalyst (Dichloroacetic acid inhibitor) | google.com |

| Solid Superacid (e.g., SO₄²⁻/MxOy) | Co-catalyst (Promoter) | google.com |

Precipitation Kinetics and Retention Mechanisms in Porous Media

The behavior of chromium acetate solutions in porous media is a critical area of study, particularly for applications in enhanced oil recovery, where chromium(III)-polymer gel systems are used for permeability modification. researchgate.netcup.edu.cn Research has shown that the primary mechanism for chromium retention in porous rock, especially carbonate formations like dolomite (B100054), is precipitation. researchgate.netonepetro.org